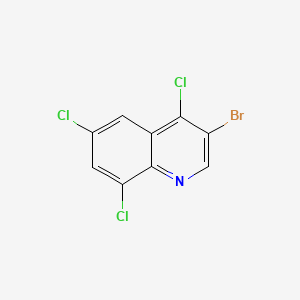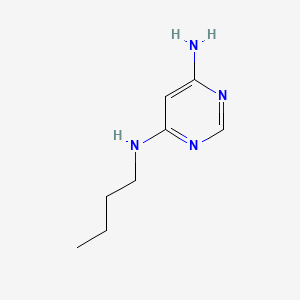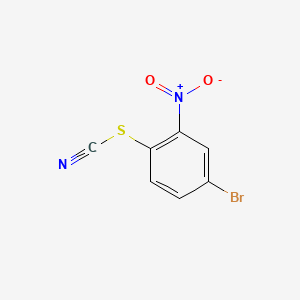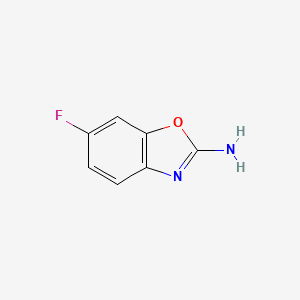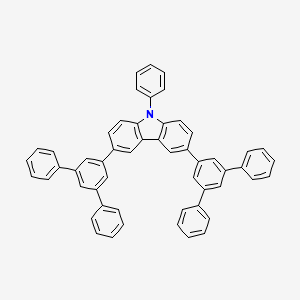
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This includes the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds or elements.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and more.Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have been extensively researched for their potential applications in OLED technology. A study by Obolda et al. (2016) explored the synthesis of D-A-type molecules related to 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole, highlighting their application in creating highly efficient OLEDs with deep-blue emission. The study proposed a mechanism of triplet-polaron-interaction-induced upconversion from triplet to singlet states, enhancing the singlet formation ratios and thus the efficiency of OLEDs beyond the simple spin statistics of 25% (Obolda et al., 2016).
Yuan et al. (2014) designed and synthesized two novel carbazole derivatives as host materials for blue phosphorescent OLEDs. These materials, characterized by high glass transition temperatures and triplet energies, demonstrated improved performance in devices, showcasing the importance of carbazole derivatives in enhancing OLED efficiency (Yuan et al., 2014).
Sun et al. (2015) synthesized a series of carbazole-functionalized tetraphenylsilane derivatives as bipolar blue hosts for OLEDs. These derivatives exhibited wide bandgaps, high triplet energies, and good solubility, contributing to the development of highly efficient solution-processed blue phosphorescent OLEDs (Sun et al., 2015).
Electroluminescence and Photophysical Properties
Research on carbazole derivatives also extends to their electroluminescence and photophysical properties. Gao Xi-cun (2010) synthesized two novel carbazole derivatives and investigated their optoelectronic properties, contributing to the understanding of how carbazole structures influence the behavior of light-emitting materials (Gao Xi-cun, 2010).
Safety And Hazards
This includes information on the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This would involve potential applications of the compound, ongoing research, and areas of interest for future study.
Eigenschaften
IUPAC Name |
3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSOUPRKHXZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H37N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

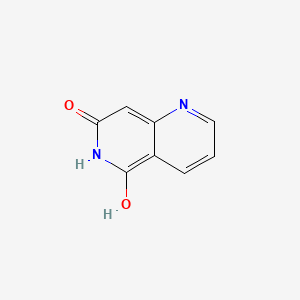
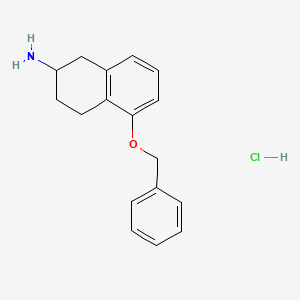
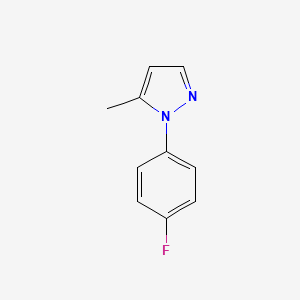
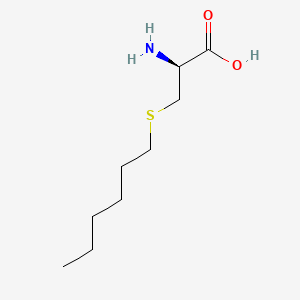
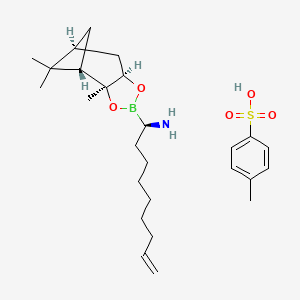
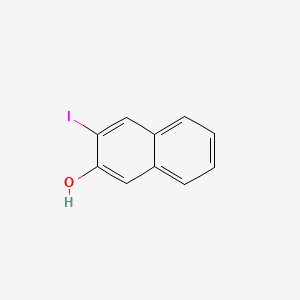
![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)
